molecular formula C15H18N4O B14874500 3-(cyclohexylamino)-6-phenyl-1,2,4-triazin-5(4H)-one

3-(cyclohexylamino)-6-phenyl-1,2,4-triazin-5(4H)-one

Cat. No.: B14874500
M. Wt: 270.33 g/mol
InChI Key: HAFYQVLCPAJUPT-UHFFFAOYSA-N
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Description

3-(Cyclohexylamino)-6-phenyl-1,2,4-triazin-5(4H)-one is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse chemical properties and applications in various fields such as agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclohexylamino)-6-phenyl-1,2,4-triazin-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with a phenyl-substituted triazine precursor. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylamino)-6-phenyl-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine compounds with various functional groups.

Scientific Research Applications

3-(Cyclohexylamino)-6-phenyl-1,2,4-triazin-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(cyclohexylamino)-6-phenyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclohexylamino)-1-propanesulfonic acid: A buffering agent used in biochemistry.

    4H-pyrans: Known for their diverse chemical properties and applications.

Uniqueness

3-(Cyclohexylamino)-6-phenyl-1,2,4-triazin-5(4H)-one stands out due to its unique triazine structure, which imparts specific chemical and biological properties

Properties

Molecular Formula

C15H18N4O

Molecular Weight

270.33 g/mol

IUPAC Name

3-(cyclohexylamino)-6-phenyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C15H18N4O/c20-14-13(11-7-3-1-4-8-11)18-19-15(17-14)16-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H2,16,17,19,20)

InChI Key

HAFYQVLCPAJUPT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NN=C(C(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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